

# Abemaciclib drug interactions strong CYP3A4 inhibitors

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Abemaciclib

CAS No.: 1231929-97-7

Cat. No.: S002224

Get Quote

## CYP3A4 Inhibitors & Abemaciclib Exposure

Concomitant use of **abemaciclib** with strong CYP3A4 inhibitors increases plasma concentrations of **abemaciclib** and its active metabolites. The following table summarizes the quantitative impact and recommended management strategies.

| CYP3A4 Inhibitor               | Impact on Abemaciclib (and active species)                                             | Recommended Action                                                                     |
|--------------------------------|----------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------|
| <b>Ketoconazole (strong)</b>   | ↑ 7.15-fold (predicted AUC of potency-adjusted unbound active species) [1]             | Avoid concomitant use. If combination is unavoidable, reduce abemaciclib dose [2] [3]. |
| <b>Itraconazole (strong)</b>   | ↑ 3.78-fold (predicted AUC of potency-adjusted unbound active species) [1]             | Avoid concomitant use. If combination is unavoidable, reduce abemaciclib dose [2] [3]. |
| <b>Clarithromycin (strong)</b> | ↑ 3.4-fold (abemaciclib AUC); ↑ 2.5-fold (potency-adjusted unbound active species) [1] | Reduce abemaciclib dose [2].                                                           |

| CYP3A4 Inhibitor     | Impact on Abemaciclib (and active species)                                 | Recommended Action                                          |
|----------------------|----------------------------------------------------------------------------|-------------------------------------------------------------|
| Verapamil (moderate) | ↑ 1.62-fold (predicted AUC of potency-adjusted unbound active species) [1] | Monitor for adverse reactions; consider dose reduction [2]. |
| Diltiazem (moderate) | ↑ 2.37-fold (predicted AUC of potency-adjusted unbound active species) [1] | Monitor for adverse reactions; consider dose reduction [2]. |

#### Dose Reduction Guidelines:

- **For patients taking 150 mg or 200 mg twice daily:** Reduce the dose to 100 mg twice daily when co-administered with a strong CYP3A4 inhibitor [2].
- **For patients already reduced to 100 mg twice daily:** Further reduce the dose to 50 mg twice daily [2].
- **After discontinuation of inhibitor:** The **abemaciclib** dose should be increased (after 3-5 half-lives of the inhibitor) to the dose used prior to initiating the inhibitor [2].

## Experimental Protocols & Key Evidence

The following methodologies from key studies provide the evidence base for the interaction data.

## Physiologically Based Pharmacokinetic (PBPK) Modeling

This study predicted interactions with inhibitors that had not been clinically tested [1] [4].

- **Objective:** To predict the effect of various strong and moderate CYP3A4 inhibitors on the exposure of **abemaciclib** and its active metabolites (M2, M18, M20) using a PBPK model.
- **Methodology:**
  - A PBPK model for **abemaciclib** and its metabolites was developed and verified using *in vitro* data, an absolute bioavailability study, and a human radiolabel disposition study.
  - The model was optimized using clinical drug interaction study results with clarithromycin (strong inhibitor) and rifampin (strong inducer).
  - The verified model was then used to simulate exposures following single doses of 200 mg **abemaciclib** with various CYP3A4 inhibitors.
- **Key Parameters:** The model focused on the area under the plasma concentration-time curve (AUC) of the "potency-adjusted unbound active species," which represents the combined pharmacologically

active moieties.

## Clinical Drug Interaction Study

This study provided clinical validation for the PBPK model [1].

- **Objective:** To clinically assess the impact of a strong CYP3A4 inhibitor (clarithromycin) and a strong inducer (rifampin) on the exposure of **abemaciclib**.
- **Methodology:**
  - A clinical study was conducted in healthy subjects or cancer patients.
  - Participants received **abemaciclib** alone and in combination with clarithromycin.
  - Pharmacokinetic parameters (AUC, C<sub>max</sub>) for **abemaciclib** and its active metabolites were measured and compared.
- **Key Findings:** Clarithromycin increased the AUC of **abemaciclib** by 3.4-fold and the AUC of the potency-adjusted unbound active species by 2.5-fold.

## Abemaciclib Metabolism and CYP3A4 Inhibition Pathway

The diagram below illustrates the metabolic pathway of **abemaciclib** and the site of action for CYP3A4 inhibitors.



[Click to download full resolution via product page](#)

## Key Clinical Management Notes

- **Strong CYP3A4 Inducers:** Concomitant use with strong CYP3A4 inducers (e.g., **rifampin**, **phenytoin**, **carbamazepine**, **St. John's wort**) should be avoided, as they can significantly decrease **abemaciclib** plasma concentrations and reduce efficacy [2] [3] [5].
- **Abemaciclib as a Perpetrator:** Unlike some other CDK4/6 inhibitors, **abemaciclib does not have a clinically meaningful effect** on the pharmacokinetics of substrates for CYP1A2, CYP2C9, CYP2D6, or CYP3A4, acting primarily as a victim drug in interactions [6] [5].

### *Need Custom Synthesis?*

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Predicting Clinical Effects of CYP3A4 Modulators on ... [pmc.ncbi.nlm.nih.gov]
2. Dosage Guide + Max Dose, Adjustments - Abemaciclib .com Drugs [drugs.com]
3. DailyMed - VERZENIO- abemaciclib tablet [dailymed.nlm.nih.gov]
4. Predicting Clinical Effects of CYP3A4 Modulators on ... [pubmed.ncbi.nlm.nih.gov]
5. Abemaciclib pharmacology and interactions in the treatment of ... [pmc.ncbi.nlm.nih.gov]
6. Abemaciclib Does Not Have a Clinically Meaningful Effect ... [sciencedirect.com]

To cite this document: Smolecule. [Abemaciclib drug interactions strong CYP3A4 inhibitors].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b002224#abemaciclib-drug-interactions-strong-cyp3a4-inhibitors>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)